1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[2-(ethylsulfanyl)benzoyl]piperazine
Description
Properties
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-ethylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7OS/c1-2-33-19-6-4-3-5-18(19)23(32)30-13-11-29(12-14-30)21-20-22(26-15-25-21)31(28-27-20)17-9-7-16(24)8-10-17/h3-10,15H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJOIUHXRJEHAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[2-(ethylsulfanyl)benzoyl]piperazine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolopyrimidine core, followed by the introduction of the chlorophenyl group and the piperazine ring. The final step involves the substitution of the piperazine ring with the ethylsulfanylbenzoyl moiety. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[2-(ethylsulfanyl)benzoyl]piperazine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The triazolopyrimidine core can participate in cyclization reactions to form fused heterocyclic systems
Scientific Research Applications
1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[2-(ethylsulfanyl)benzoyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[2-(ethylsulfanyl)benzoyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to inhibit certain enzymes, while the chlorophenyl group enhances binding affinity to target proteins. The ethylsulfanylbenzoyl moiety may contribute to the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Functional Analogues
Antiplatelet/Antibacterial Triazolopyrimidines :
Compounds like 16m and 7u () share the triazolo[4,5-d]pyrimidine scaffold but lack the piperazine moiety. These derivatives demonstrated antiplatelet activity (IC₅₀: 0.5–2.0 μM) and antibacterial effects against S. aureus (MIC: 4–16 μg/mL). The addition of piperazine in the target compound may confer dual activity by combining kinase inhibition (triazolopyrimidine) with receptor modulation (piperazine) .- Piperazine-Based Antidepressants: Derivatives such as 5a-j (oxadiazole-piperazine hybrids) exhibit MAO-B inhibitory activity (IC₅₀: 0.8–5.2 μM) and antidepressant effects in rodent models .
Anticancer Piperazines :
The benzhydryl-piperazine derivatives () show cytotoxicity via apoptosis induction, with IC₅₀ values comparable to doxorubicin in leukemia cells. The triazolopyrimidine core in the target compound may enhance DNA intercalation or topoisomerase inhibition, as seen in similar fused heterocycles .
Key Research Findings and Gaps
Biological Activity :
While exact data for the target compound are unavailable, structural analogues highlight triazolopyrimidines as kinase inhibitors (e.g., Aurora B) and piperazines as chemosensitizers. Synergistic effects are plausible but untested .Toxicity Considerations :
Piperazine derivatives with chlorophenyl groups (e.g., mCPP) exhibit neurotoxicity at high doses, but beta-cyclodextrin modifications () or bulky substituents (e.g., triazolopyrimidine) may mitigate this risk .Computational Predictions : Molecular docking (as in ) could predict serotonin receptor affinity for the target compound, but its triazolopyrimidine core likely shifts selectivity toward kinases or bacterial targets .
Biological Activity
The compound 1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[2-(ethylsulfanyl)benzoyl]piperazine is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 486.88 g/mol. The structure features a triazolo-pyrimidine core linked to a piperazine moiety, which is known for its ability to interact with various biological targets.
Research into the biological activity of this compound suggests several potential mechanisms:
- Antioxidant Activity : Compounds with similar triazolo-pyrimidine structures have been shown to exhibit antioxidant properties, which may contribute to neuroprotective effects in models of oxidative stress .
- Neuroprotective Effects : Preliminary studies indicate that derivatives of triazolo-pyrimidines can mitigate symptoms associated with neurodegenerative diseases by reducing oxidative stress and enhancing neuronal survival .
- Cytotoxicity Against Cancer Cells : Some derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 and HCT-116. The IC50 values for these compounds suggest a promising profile for anticancer activity .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related compounds:
Case Studies
- Neuroprotective Evaluation : A study evaluated the neuroprotective effects of triazolo-pyrimidine derivatives in a haloperidol-induced catalepsy model in mice. The results indicated significant reductions in cataleptic symptoms and oxidative stress markers, suggesting that these compounds may be beneficial in treating Parkinsonian symptoms .
- Anticancer Studies : In vitro assays on MCF-7 and HCT-116 cell lines demonstrated that certain derivatives exhibited potent anticancer activity, with lower IC50 values compared to standard chemotherapeutics like doxorubicin. This highlights their potential as lead compounds for further development in cancer therapy .
Q & A
Q. What are the key synthetic strategies for preparing this triazolo-pyrimidine-piperazine hybrid compound?
The synthesis typically involves multi-step routes:
- Step 1 : Formation of the triazolo-pyrimidine core via cyclocondensation of substituted amidines with nitriles under acidic conditions .
- Step 2 : Introduction of the 4-chlorophenyl group at the triazole position using Suzuki-Miyaura coupling or nucleophilic substitution .
- Step 3 : Functionalization of the piperazine ring via coupling with 2-(ethylsulfanyl)benzoyl chloride in the presence of a base (e.g., K₂CO₃) . Critical parameters : Catalyst choice (e.g., Pd/C for coupling reactions), solvent selection (DMF or DCM), and temperature control (60–120°C) significantly affect yield .
Q. How can researchers validate the compound’s structural integrity post-synthesis?
Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., ¹H-NMR for ethylsulfanyl protons at δ 1.2–1.4 ppm; ¹³C-NMR for triazole C=N signals at ~150 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ matching calculated exact mass within 5 ppm error) .
- X-ray Crystallography (if crystalline): Resolve ambiguities in regiochemistry of the triazolo-pyrimidine core .
Q. What are the recommended protocols for handling and storing this compound?
- Storage : Under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation of the ethylsulfanyl group .
- Solubility : Pre-dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers due to limited solubility .
- Safety : Use fume hoods and PPE (gloves, lab coat) due to potential irritancy of intermediates like benzoyl chlorides .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological efficacy?
- Key modifications :
| Region | Modification | Biological Impact |
|---|---|---|
| Triazole | Replace 4-chlorophenyl with 4-methoxyphenyl | Enhanced kinase inhibition (e.g., CDK2) |
| Piperazine | Substitute ethylsulfanyl with methylsulfonyl | Improved solubility but reduced cell permeability |
| Benzoyl | Introduce electron-withdrawing groups (e.g., -NO₂) | Increased binding affinity to ATP pockets |
- Methodology : Use in silico docking (AutoDock Vina) paired with in vitro enzymatic assays (e.g., kinase profiling) to prioritize analogs .
Q. How should researchers resolve contradictions in biological activity data across assays?
- Case Example : High in vitro potency but low cellular activity may stem from poor membrane permeability or metabolic instability.
- Approach :
Permeability : Assess via PAMPA or Caco-2 assays; if low, introduce prodrug moieties (e.g., esterification of the benzoyl group) .
Metabolic Stability : Conduct microsomal stability assays (human liver microsomes). If rapid degradation occurs, modify labile groups (e.g., replace ethylsulfanyl with cyclopropyl) .
Off-Target Effects : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific binding .
Q. What experimental strategies can elucidate the compound’s mechanism of action?
- Target Deconvolution :
- Chemical Proteomics : Use affinity chromatography with a biotinylated analog to pull down binding proteins .
- CRISPR-Cas9 Screening : Identify gene knockouts that confer resistance to the compound .
- Pathway Analysis : Pair RNA-seq (to detect downstream gene expression changes) with phosphoproteomics (to map kinase inhibition) .
Data Contradiction Analysis
Q. Why do analogs with similar structures exhibit divergent toxicity profiles?
- Hypothesis : Subtle structural changes (e.g., substituent electronegativity) alter off-target binding.
- Validation :
- ToxScreen™ Assays : Compare hepatotoxicity and cardiotoxicity of analogs .
- Molecular Dynamics Simulations : Identify unintended interactions with hERG channels or cytochrome P450 enzymes .
Methodological Best Practices
Q. How to troubleshoot low yields during piperazine coupling reactions?
- Issue : Incomplete acylation of piperazine.
- Solutions :
- Use a 10% molar excess of 2-(ethylsulfanyl)benzoyl chloride.
- Activate the carboxyl group with HATU or EDCI to improve coupling efficiency .
- Monitor reaction progress via TLC (silica gel, eluent: 7:3 hexane/EtOAc) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
